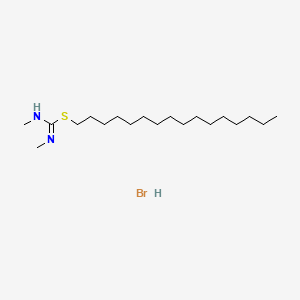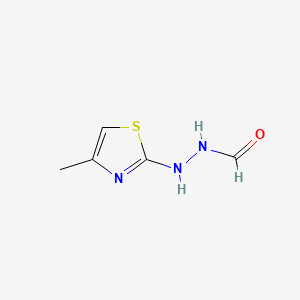
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, an acrylic acid moiety, and a p-nitrophenyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)acrylic acid and its derivatives typically involves the Knoevenagel condensation reaction between carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using piperidinium acetate as the acidic ionic liquid catalyst and reaction medium . The reaction conditions are optimized to achieve high yields and purity of the desired product. The esterification of 3-(2-Furyl)acrylic acid can be carried out using MeSO3H/SiO2 as a heterogeneous acid catalyst .
Industrial Production Methods
Industrial production methods for 3-(2-Furyl)acrylic acid P-nitrophenyl ES ter involve similar synthetic routes but are scaled up to meet commercial demands. The use of sustainable and renewable starting materials, such as carbohydrate-derived furfurals, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Substitution: The p-nitrophenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or alcohols can react with the p-nitrophenyl ester group under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, reduced acrylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(2-Furyl)acrylic acid P-nitrophenyl ES ter involves its interaction with specific molecular targets and pathways. For example, as an MCD inhibitor, it binds to the active site of the enzyme, preventing the decarboxylation of malonyl-CoA. This inhibition can affect metabolic pathways and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-acrylic acid: Similar in structure but lacks the p-nitrophenyl ester group.
2-Cyano-3-(2-furyl)acrylic acid: Contains a cyano group instead of the p-nitrophenyl ester.
3-(2-Furyl)propionic acid: Similar furan ring but with a propionic acid moiety instead of acrylic acid.
Uniqueness
3-(2-Furyl)acrylic acid P-nitrophenyl ES ter is unique due to the combination of the furan ring, acrylic acid moiety, and p-nitrophenyl ester group.
Propriétés
Formule moléculaire |
C13H9NO5 |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
(4-nitrophenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H9NO5/c15-13(8-7-11-2-1-9-18-11)19-12-5-3-10(4-6-12)14(16)17/h1-9H/b8-7+ |
Clé InChI |
CXGBYYINAFCQKX-BQYQJAHWSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)

![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)



![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)


![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)

![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)

